N-(2-Fluoroethyl)-N-methylcyclopropanamine
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Overview
Description
N-(2-Fluoroethyl)-N-methylcyclopropanamine is a fluorinated amine compound that has garnered interest in various fields of scientific research. The presence of the fluoroethyl group in its structure imparts unique chemical and biological properties, making it a valuable compound for study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoroethyl)-N-methylcyclopropanamine typically involves the reaction of cyclopropanamine with 2-fluoroethyl methylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoroethyl)-N-methylcyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Fluoroethyl)-N-methylcyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-(2-Fluoroethyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroethanol: A simpler fluorinated alcohol with similar chemical properties.
N-(2-Fluoroethyl)-N’-cyclohexyl-N-nitrosourea: A related compound with applications in cancer research.
Fluoroethylamine derivatives: Various derivatives with different substituents on the amine group.
Uniqueness
N-(2-Fluoroethyl)-N-methylcyclopropanamine is unique due to its cyclopropane ring, which imparts rigidity and distinct steric properties to the molecule. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C6H12FN |
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Molecular Weight |
117.16 g/mol |
IUPAC Name |
N-(2-fluoroethyl)-N-methylcyclopropanamine |
InChI |
InChI=1S/C6H12FN/c1-8(5-4-7)6-2-3-6/h6H,2-5H2,1H3 |
InChI Key |
GIXBEZLQPKFMFD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCF)C1CC1 |
Origin of Product |
United States |
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